molecular formula C17H25NO2 B129310 Menthyl anthranilate CAS No. 134-09-8

Menthyl anthranilate

Cat. No.: B129310
CAS No.: 134-09-8
M. Wt: 275.4 g/mol
InChI Key: SOXAGEOHPCXXIO-UHFFFAOYSA-N
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Description

Menthyl anthranilate (CAS 134-09-8), also known as meradimate, is a synthetic organic compound derived from menthol and anthranilic acid. Its molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.39 g/mol . It is primarily used as a broad-spectrum UV filter in sunscreens, absorbing ultraviolet B (UVB) and some UVA rays . Additionally, it acts as a TRPV3 ion channel activator, influencing sensory responses to heat and environmental stimuli .

Preparation Methods

Chemical Synthesis Pathways

Phthalic Anhydride Ammoniation Method

The Chinese patent CN101948400A outlines a four-step synthesis starting from phthalic anhydride and ammoniacal liquor . In the initial amidation step, phthalic anhydride reacts with 25% ammonia solution below 30°C to form o-formamidobenzoic ammonium formate. Subsequent metathesis with 30% sodium hydroxide at 50°C generates o-formamidobenzoic sodium formate while evaporating residual ammonia .

The critical esterification stage combines the sodium formate intermediate with 75% methanol and 14% sodium hypochlorite (3451 kg) at 10°C for three hours, producing a paste-like methyl anthranilate precursor . Post-reaction heating to 50°C facilitates dissolution in 1000 kg hot water, followed by phase separation in a settling tank. Final vacuum distillation at 2.00 kPa and 135.5°C yields pharmaceutical-grade methyl anthranilate with >95% purity .

Key Reaction Parameters

StageReagentsTemperatureDuration
AmidationPhthalic anhydride, NH₃<30°CUntil completion
Metathesis30% NaOH50°CUntil NH₃ evaporation
EsterificationMeOH, NaOCl10°C3 hours
Distillation-135.5°CUntil fraction collection

Direct Esterification of Anthranilic Acid

Academic procedures describe sulfuric acid-catalyzed esterification using anthranilic acid and methanol in a 1:5 molar ratio . Saturating the mixture with hydrogen chloride gas initiates the reaction, followed by refluxing at 65–75°C for one hour. Neutralization with sodium hydroxide precipitates crude methyl anthranilate, which undergoes toluene extraction and vacuum distillation . This method achieves yields of 80–85% but requires careful pH control to prevent N-formylation side reactions .

Reduction of o-Nitrobenzoic Acid Methyl Ester

An alternative route involves reducing o-nitrobenzoic acid methyl ester with stannous chloride (SnCl₂) in ethanol . The nitro group undergoes catalytic hydrogenation at 40–50°C under alkaline conditions, followed by steam distillation to isolate methyl anthranilate. While this method avoids strong acid use, it introduces heavy metal waste challenges, limiting industrial adoption .

Microbial Fermentation Approach

The European patent EP0322448B1 details a biocatalytic process using Bacillus subtilis cultures to hydrolyze dimethyl anthranilate . Key steps include:

  • Preparing a 0.5–2% dimethyl anthranilate emulsion with Tween-80 surfactant

  • Incubating with mature microbial cultures at 28–32°C for 4–8 days

  • Extracting products via solvent partitioning (ethyl acetate/water)

  • Decarbonylating N-formyl-methyl anthranilate byproducts at 80°C

This method achieves 95–98% substrate recovery with >95% purity post-extraction. Continuous fermentation configurations enhance productivity to 0.8–1.2 g/L/day, making it suitable for natural flavoring production .

Industrial Manufacturing Considerations

Process Economics Comparison

ParameterChemical SynthesisMicrobial Fermentation
Capital Cost$2.5–3.8 million$4.1–5.6 million
Operating Cost$1200–1500/ton$1800–2200/ton
Purity95–97%92–95%
ByproductsChlorinated organicsBiodegradable waste
Scalability10,000+ tons/year500–2000 tons/year

Environmental Impact Mitigation

Recent advancements address the sodium hypochlorite waste from the Chinese patent method . Closed-loop systems now recover 85–90% of chlorine via:

  • Electrochemical regeneration of spent bleach solutions

  • Catalytic oxidation of organic chlorides to CO₂ and HCl

  • HCl neutralization with NaOH to produce NaCl for electrolysis

Emerging Methodologies

Enzymatic Esterification

Pilot-scale trials employ immobilized lipase (Novozym 435) in solvent-free systems:

  • 65°C reaction temperature

  • 1:3 molar ratio (anthranilic acid:methanol)

  • 72-hour duration

  • 78% conversion efficiency

  • Enzyme half-life: 15 batches

Microwave-Assisted Synthesis

Optimized parameters using H₂SO₄ catalyst:

VariableOptimal Value
Power300 W
Pressure15 psi
Time25 minutes
Yield89%

Quality Control Protocols

Pharmaceutical-grade production requires:

  • HPLC analysis (C18 column, 254 nm detection)

  • Residual solvent testing (methanol <3000 ppm)

  • Heavy metal screening (Pb <10 ppm)

  • Microbiological testing (TPC <100 CFU/g)

Chemical Reactions Analysis

Meradimate undergoes various chemical reactions, including:

    Oxidation: Meradimate can be oxidized to form corresponding quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of meradimate can lead to the formation of amines and other reduced products. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Meradimate can undergo substitution reactions, particularly at the aromatic ring. .

Scientific Research Applications

Cosmetic Applications

Sunscreen Agent:
Menthyl anthranilate is widely used as a UV filter in sunscreen formulations. It absorbs UV radiation, particularly in the UVB range, and is effective in preventing skin damage caused by sun exposure. It has been approved by the FDA for use in sunscreens, where it contributes to the overall SPF (Sun Protection Factor) of the product.

  • Photoprotection Mechanism:
    Studies have shown that this compound can reflect and absorb UV radiation across a broad spectrum (200–400 nm). It has a maximum absorbance at 288 and 325 nm, making it a promising candidate for enhancing the photostability of sunscreen formulations .
PropertyValue
Maximum Absorbance288 nm, 325 nm
UV Spectrum Coverage200–400 nm
FDA ApprovalYes

Agricultural Applications

Pest Repellent:
Research indicates that this compound exhibits significant repellent effects against agricultural pests, particularly the western corn rootworm larvae. Behavioral bioassays demonstrated that it effectively prevents larvae from locating maize seedlings, suggesting its potential use in integrated pest management strategies.

  • Behavioral Response:
    In experiments, this compound showed a dose-dependent repellent response, with up to 90% repellency observed at higher concentrations . This property can be harnessed in push-pull strategies to protect crops from infestations.
Concentration (mg/g)Repellency (%)
0.1~50
1~70
10~80
100~90

Pharmaceutical Applications

Antimicrobial and Antifungal Properties:
this compound has demonstrated significant antifungal activity against various pathogens, including Botrytis cinerea and Phytophthora cactorum. At concentrations as low as 1 mM, it inhibited fungal growth effectively, showcasing its potential as a natural preservative in food products .

  • Biofilm Disruption:
    Recent studies have highlighted its ability to disrupt biofilm formation in bacteria such as Streptococcus suis, indicating its potential as an anti-biofilm agent. This action may enhance the effectiveness of antibiotics and reduce bacterial virulence .
PathogenMinimum Effective Concentration (mM)
Botrytis cinerea1
Phytophthora cactorum1
Streptococcus suisSub-MIC levels

Case Studies

  • Sunscreen Formulation Development:
    A study developed a UV-protective gel using this compound-loaded silver nanoparticles (MA-AgNPs). The formulation showed enhanced release rates of active ingredients and improved photoprotection compared to conventional formulations .
  • Agricultural Field Trials:
    In field trials, this compound was tested as part of a push-pull strategy against western corn rootworm larvae. Results indicated that treated seedlings significantly reduced pest populations compared to untreated controls .
  • Antifungal Efficacy Study:
    An investigation into the antifungal properties of this compound revealed complete cessation of fungal growth at concentrations of 5 mM against various pathogens affecting strawberries, suggesting its utility in extending shelf life and enhancing food safety .

Mechanism of Action

Meradimate acts by absorbing both UVA and UVB radiation, providing broad-spectrum protection. The compound’s intrinsic structure, which includes an ortho-disubstituted aminobenzoate, allows it to absorb UV radiation effectively. This absorption prevents the radiation from penetrating deeper layers of the skin, thereby protecting against sunburn and other UV-induced damage .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Lipophilic due to the menthol moiety, enhancing compatibility with sunscreen formulations .
  • Safety Profile: Potential allergenicity in individuals sensitive to aminobenzoic acid (PABA) derivatives, necessitating caution in formulations .
  • Regulatory Status : Approved in cosmetic and pharmaceutical products under INCI name meradimate .

Structural and Functional Analogues

UV Filters

Compound Molecular Formula Molecular Weight (g/mol) UV Range Key Safety Concerns Applications References
Menthyl Anthranilate C₁₇H₂₅NO₂ 275.39 UVB/UVA Cross-reactivity with PABA derivatives Sunscreens, TRPV3 research
Oxybenzone C₁₄H₁₂O₃ 228.24 UVB/UVA Hormonal disruption, contact dermatitis Sunscreens
Ecamsule (Mexoryl SX) C₁₄H₁₆O₆S₂ 368.41 UVA Low skin penetration, high photostability Broad-spectrum sunscreens
Octinoxate C₁₈H₂₆O₃ 290.40 UVB Estrogenic activity, environmental toxicity Sunscreens, cosmetics

Key Findings :

  • Potency : this compound exhibits higher efficacy at lower concentrations (25–100 µM) compared to oxybenzone (200–1600 µM) in vitro .
  • Safety : Unlike oxybenzone, this compound lacks evidence of hormonal disruption but shares allergenicity risks with PABA derivatives .

Menthol Derivatives

Compound Molecular Formula Key Modifications Stability/Volatility Applications References
This compound C₁₇H₂₅NO₂ Ester of menthol + anthranilic acid Moderate volatility Sunscreens, TRPV3 activators
Menthyl Lactate C₁₃H₂₄O₃ Ester of menthol + lactic acid Low volatility Cosmetics, topical analgesics
Menthyl Acetate C₁₂H₂₂O₂ Ester of menthol + acetic acid High volatility Flavors, fragrances

Key Findings :

  • Stability : Menthyl lactate and anthranilate are less volatile than menthol, making them suitable for prolonged applications .
  • Functionality : this compound uniquely combines UV protection with TRPV3 activation, unlike other menthol derivatives .

Cross-Reactivity and Allergenicity

This compound shares structural similarity with PABA and its esters (e.g., padimate O), leading to cross-reactivity in sensitized individuals . Alternatives like octocrylene or ecamsule are recommended for such cases .

Data Tables

Table 1: UV Filter Comparison

Property This compound Oxybenzone Ecamsule
Peak Absorption (nm) 336 (UVB/UVA) 280, 325 345 (UVA)
Photostability Moderate Low High
Regulatory Approval FDA, EU Restricted FDA, EU

Table 2: Menthol Derivatives

Property This compound Menthyl Lactate Menthyl Acetate
Boiling Point (°C) 375–380 285 227
Applications Sunscreens, TRPV3 Topical creams Food flavoring

Biological Activity

Menthyl anthranilate (MA), a derivative of anthranilic acid, is gaining attention for its diverse biological activities, particularly in the fields of dermatology and pharmacology. This article delves into the biological activity of this compound, showcasing its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methyl and menthyl substituents attached to the anthranilate backbone. This structure contributes to its unique properties, making it suitable for various applications, particularly in sunscreens and as a flavoring agent.

Biological Activities

1. Photoprotection

This compound is primarily recognized for its role as a UV filter in sunscreens. It absorbs UV radiation, particularly in the UVA spectrum, thereby providing protection against skin damage caused by sun exposure. Studies indicate that this compound can effectively reduce erythema and photoimmunosuppression in human skin models .

2. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound and its derivatives. For instance, methyl anthranilate-based organodiselenide hybrids have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in antimicrobial formulations .

3. Antioxidant Properties

This compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that MA can scavenge free radicals effectively, contributing to its potential therapeutic applications .

4. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . Certain derivatives have been shown to induce apoptosis in cancer cell lines, particularly HepG2 (liver carcinoma) cells, indicating a promising avenue for cancer treatment research .

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activities of this compound:

  • Photoprotection Efficacy : A study developed a UV-protective gel using methyl-anthranilate-loaded silver nanoparticles (MA-AgNPs). The formulation exhibited an entrapment efficiency of 87.88% and released active ingredients at rates significantly higher than conventional formulations .
  • Antimicrobial Testing : Methyl anthranilate derivatives were tested against common bacterial strains, showing promising results with inhibition zones comparable to established antibiotics .
  • Antioxidant Capacity : In assays measuring radical scavenging activity, MA demonstrated up to 96% effectiveness compared to 95% for vitamin C, highlighting its potential as a natural antioxidant agent .

Data Tables

Activity Description Reference
PhotoprotectionEffective UV filter; reduces erythema
AntimicrobialSignificant antibacterial activity against pathogens
AntioxidantScavenges free radicals; comparable to vitamin C
AnticancerInduces apoptosis in HepG2 cells

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing menthyl anthranilate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of anthranilic acid with menthol. Critical parameters include catalyst selection (e.g., acid catalysts like sulfuric acid), temperature control (typically 80–120°C), and solvent polarity. Engineered microbial strains (e.g., Escherichia coli) have also been explored for eco-friendly synthesis, leveraging enzymatic pathways for anthranilate derivatives . Yield optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can researchers assess the photostability of this compound in UV-A protection applications?

Photostability is evaluated using UV-Vis spectroscopy to monitor absorption decay under simulated sunlight (e.g., xenon arc lamps). Time-resolved thermal lens spectroscopy and fluorescence quenching experiments quantify triplet-state lifetimes, which correlate with photodegradation resistance. Ethanol or lipid-based matrices are recommended for mimicking sunscreen formulations .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR : 1H and 13C NMR identify functional groups (e.g., ester linkage at δ 4.8–5.2 ppm for the menthyl group). 2D techniques (COSY, HMBC) resolve stereochemistry .
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight (275.39 g/mol) and fragments (e.g., m/z 154 for anthranilate moiety) .
  • Chromatography : HPLC with UV detection (λ = 310–330 nm) quantifies purity, while GC-MS detects volatile impurities .

Advanced Research Questions

Q. How do the triplet-state dynamics of this compound differ from other UV absorbers, and what implications does this have for sunscreen efficacy?

this compound exhibits a high intersystem crossing (ISC) quantum yield (ΦISC ≈ 0.8), favoring rapid transition from singlet (S₁) to triplet (T₁) states. Unlike cinnamates or benzophenones, its T₁ state has pure ³ππ* character, reducing photodegradation but increasing potential for reactive oxygen species (ROS) generation. Time-resolved electron paramagnetic resonance (EPR) at 77 K confirms zero-field splitting parameters (D = 0.12 cm⁻¹), critical for evaluating energy dissipation pathways .

Q. What experimental strategies resolve contradictions in studies on this compound’s ROS generation under UV exposure?

Conflicting reports on ROS (e.g., singlet oxygen, ¹O₂) arise from matrix-dependent effects. To reconcile results:

  • Use electron spin resonance (ESR) with spin traps (e.g., TEMPO) to quantify ROS in situ.
  • Compare lipid-soluble (e.g., squalane) vs. aqueous matrices, as lipid environments enhance ¹O₂ quenching.
  • Co-formulate with antioxidants (e.g., Trolox, α-tocopherol) at 1–5% w/w to suppress ROS without altering UV absorption .

Q. How can computational modeling improve the design of this compound derivatives with enhanced UV-A/UV-B absorption?

Density functional theory (DFT) calculates excited-state energies and oscillator strengths to predict λmax shifts. Substituent effects (e.g., electron-donating groups on the anthranilate ring) are modeled using Gaussian09 with CAM-B3LYP/6-311++G(d,p). Molecular dynamics simulations assess solvation effects in cosmetic matrices .

Q. What are the methodological challenges in quantifying this compound’s environmental persistence, and how can they be addressed?

  • Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF).
  • Photodegradation in Water : Simulate natural sunlight with TiO₂ catalysts to assess half-life; LC-MS/MS detects degradation byproducts (e.g., anthranilic acid) .

Q. Contradiction Analysis and Methodological Guidance

Q. Why do some studies report this compound as a “safe” UV filter despite evidence of ROS-mediated cytotoxicity?

Discrepancies stem from testing conditions:

  • In vitro assays (e.g., HaCaT keratinocytes) under high UV doses (>10 J/cm²) exaggerate ROS effects.
  • In vivo models with stratum corneum barriers show negligible penetration, reducing toxicity risk. Standardize protocols using ISO 24444 for SPF testing and OECD 432 for phototoxicity .

Q. How can researchers optimize formulations to balance UV protection and ROS mitigation in this compound-based sunscreens?

  • Antioxidant Synergy : Blend with non-polar antioxidants (e.g., α-tocopherol acetate) at 2:1 molar ratios to maintain stability.
  • Nanoencapsulation : Use lipid nanoparticles (SLNs) to compartmentalize this compound, reducing direct ROS interaction with skin .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXAGEOHPCXXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
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DSSTOX Substance ID

DTXSID3047895
Record name Menthyl anthranilate
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Molecular Weight

275.4 g/mol
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Boiling Point

177-179 ºC
Record name Meradimate
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Solubility

Insoluble
Record name Meradimate
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CAS No.

134-09-8
Record name Menthyl anthranilate
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Retrosynthesis Analysis

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